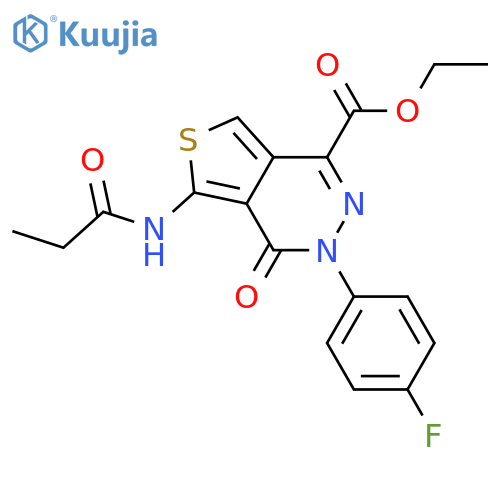

Cas no 851948-81-7 (ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

851948-81-7 structure

商品名:ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate

- ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

- 851948-81-7

- AKOS024590157

- ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

- ethyl 3-(4-fluorophenyl)-4-oxo-5-propionamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- SR-01000128322

- EU-0060066

- SR-01000128322-1

- F0641-0260

- AB00670320-01

-

- インチ: 1S/C18H16FN3O4S/c1-3-13(23)20-16-14-12(9-27-16)15(18(25)26-4-2)21-22(17(14)24)11-7-5-10(19)6-8-11/h5-9H,3-4H2,1-2H3,(H,20,23)

- InChIKey: JLVKGVZJGRGMJJ-UHFFFAOYSA-N

- ほほえんだ: S1C=C2C(C(=O)OCC)=NN(C3C=CC(=CC=3)F)C(C2=C1NC(CC)=O)=O

計算された属性

- せいみつぶんしりょう: 389.08455534g/mol

- どういたいしつりょう: 389.08455534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 636

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 116Ų

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0641-0260-2mg |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-5mg |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-75mg |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-5μmol |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-10μmol |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-20μmol |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-3mg |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-4mg |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-30mg |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0641-0260-100mg |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851948-81-7 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

851948-81-7 (ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 857369-11-0(2-Oxoethanethioamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量